azane;carbonic acid;palladium
CAS No.:
Cat. No.: VC16181661
Molecular Formula: C2H16N4O6Pd
Molecular Weight: 298.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H16N4O6Pd |
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Molecular Weight | 298.59 g/mol |
IUPAC Name | azane;carbonic acid;palladium |
Standard InChI | InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
Standard InChI Key | RFFQWAYIIIPCMK-UHFFFAOYSA-N |
Canonical SMILES | C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd] |
Introduction
Structural and Chemical Properties
Molecular Composition
The compound consists of a central palladium(II) ion coordinated by four ammonia (azane) ligands in a square-planar geometry, counterbalanced by two hydrogen carbonate anions . Key parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 296.58 g/mol | |
Density | 2.04 g/mL | |
Solubility in water | 56.2 g/L at 20°C | |
Crystal structure | Colorless to pale yellow crystals |
The hydrogen carbonate anions () participate in hydrogen bonding, stabilizing the crystalline lattice . Spectroscopic data (IR, XRD) confirm the absence of chloride impurities (<0.3% w/w), a critical quality metric for catalytic applications .
Stability and Reactivity
Thermogravimetric analysis reveals decomposition at 169–174°C, releasing , , and . The compound is stable under inert atmospheres but susceptible to oxidation in acidic media, forming palladium oxides .
Synthesis and Industrial Production
Conventional Methods
Historically, three routes dominated synthesis:
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Ion Exchange: Using tetraamminepalladium sulfate and sodium bicarbonate, but limited by barium sulfate byproducts .
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Nitric Acid Route: Involving palladium nitrate, which generates hazardous nitrogen oxides .
Modern Innovations
A patent-pending method (CN112939100B) achieves >95% yield with minimal impurities :
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Step 1: Dissolve dichlorodiamminepalladium(II) () in dilute ammonia:
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Step 2: Precipitate using sodium bicarbonate:
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Step 3: Recrystallize at 70–80°C to achieve >99.95% purity .
This method avoids nitrate residues and reduces chloride content to <5 ppm, making it ideal for electronics and catalysis .
Applications in Industry and Research
Catalysis
Palladium complexes are pivotal in cross-coupling reactions. For example, synergistic Pd-phosphoric acid systems enable enantioselective (3+2) cycloadditions between vinylcyclopropanes and imines (64% ee) . Recent studies highlight its role in:
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Hydrogen evolution reactions (HER): Pd-based nanosheets rival platinum in efficiency, critical for sustainable hydrogen production .
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CO₂ reduction: Pd nanoparticles exhibit oscillatory dynamics, enhancing catalytic longevity .
Electroplating
In electronics, the compound deposits ultra-thin Pd coatings (<100 nm) on connectors, improving conductivity and corrosion resistance . Johnson Matthey specifies a palladium content of 30–36.3% for industrial-grade material .
Environmental Remediation
Pd catalysts in automotive converters oxidize unburnt hydrocarbons 30% more efficiently than platinum, reducing emissions . Recycling methods using TEM-monitored nanoparticle dissolution are under development to address Pd scarcity .
Recent Advancements
Dynamic Nanoparticle Behavior
Real-time TEM imaging reveals Pd nanoparticles undergo reversible growth/dissolution cycles in liquid environments, challenging classical thermodynamics . This phenomenon, akin to biological oscillators, opens avenues for self-healing catalysts.
Coordination Chemistry Innovations
Bis(diimino)palladium nanosheets (PdDI) demonstrate 2D conductivity and HER activity comparable to Pt, at 1/5 the cost . Theoretical studies attribute this to optimized -orbital hybridization and surface proton adsorption .
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